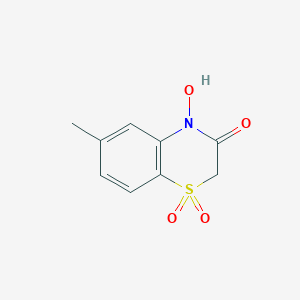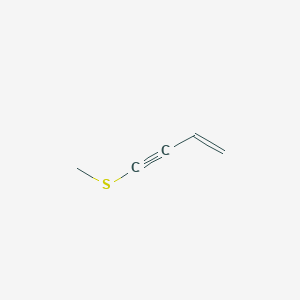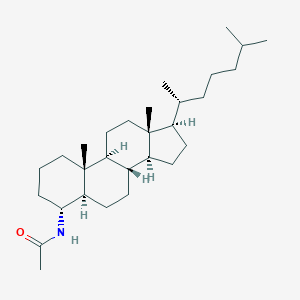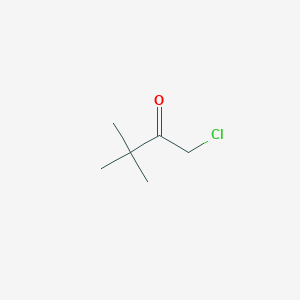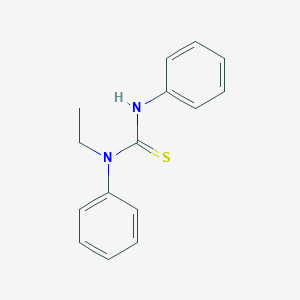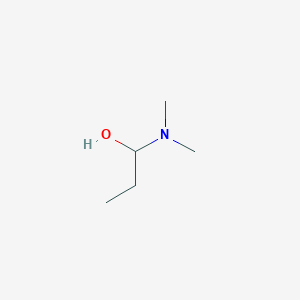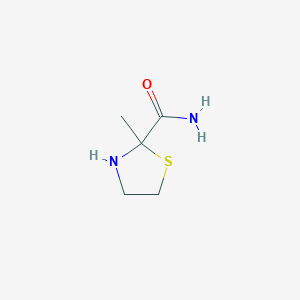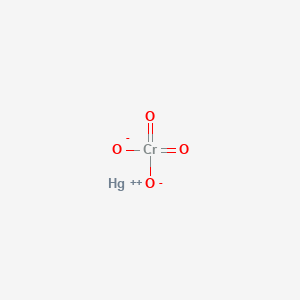
Mercury(II) chromate
説明
Mercury(II) chromate is a compound that can be prepared using HgCl2 . It is generally available in most volumes, including high purity, submicron, and nanopowder forms .
Synthesis Analysis
Mercury(II) chromate can be synthesized using hydrothermal methods . The process involves reacting mercury(II) with chromates(VI) under hydrothermal conditions .Molecular Structure Analysis
The molecular formula of Mercury(II) chromate is HgCrO4 . It adopts the CrVO4 structure type and is composed of slightly distorted [HgO6] octahedra . The structure contains tetrahedral chromate anions CrO42− as the second building units with average Cr-O distances of approximately 1.65 A .Chemical Reactions Analysis
Mercury(II) chromate can undergo various reactions. For instance, it can react with reducing agents, such as Sn2+ and Fe2+, to reduce mercury (I) to the metal . Additionally, a colorimetric mercury (II) assay based on the Hg (II)-stimulated peroxidase mimicking activity of a nanocomposite has been developed .Physical And Chemical Properties Analysis
Mercury(II) chromate is a compound with low melting and boiling points . It is a poor conductor of heat but a fair conductor of electricity .科学的研究の応用
Electrode Modification for Mercury Detection : Diphenylcarbazone modified electrodes have been used for the determination of mercury in aqueous solutions. The method involves complexation of Mercury(II) ions in acidic solution, followed by reduction and anodic stripping in differential-pulse mode. This technique can be used for mercury speciation analysis (Labuda & Plaskoňi, 1990).
Oxidase Mimetic Activity of Nanoparticles for Mercury(II) Sensing : Research on citrate-capped silver nanoparticles has shown oxidase-like activity sensitive to the concentration of Mercury(II) ions. This finding suggests potential for enzyme mimetics in detecting Mercury(II) (Wang et al., 2014).
Microfluidic Paper-based Analytical Devices : Utilization of unmodified silver nanoparticles in a microfluidic paper-based analytical device for chromatic analysis has been shown to be effective for the sensitive and selective determination of Mercury(II). This technique can be used for rapid analysis of trace Mercury(II) in water samples (Meelapsom et al., 2016).
Enzyme Reactor Electrode for Mercury(II) Detection : Urease immobilized in an enzyme reactor has been used to determine Mercury(II). The method is based on the inhibition of urea splitting by Mercury(II), measured by an ammonia gas electrode. This approach could be useful for the determination of free and complexed metal ions (Ögren & Johansson, 1978).
Chromatographic Techniques for Mercury(II) Analysis : Gas-liquid chromatography has been applied to the analysis of Mercury(II) compounds, particularly in environmental and health research, to understand the chemistry and biocoordination of Mercury(II) in its various chemical forms (Mushak, 1973).
Biosensors for Mercury(II) Detection : Development of biosensors, such as a fluorescence-based biosensor using green fluorescent protein, for noninvasive and real-time imaging of Mercury(II) uptake in living cells. This approach can provide insights into the distribution of Mercury(II) in biological systems (Chapleau et al., 2008).
Safety And Hazards
将来の方向性
Future research on Mercury(II) chromate could focus on its potential applications in sensing materials for Hg2+ ion detection . The challenges and prospects of fluorescent Hg2+ ion probes are briefly presented . The development of novel fluorescent Hg2+ ion probes to promote their applications is a potential future direction .
特性
IUPAC Name |
dioxido(dioxo)chromium;mercury(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCRBHDOFCYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158700 | |
| Record name | Mercury(II) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury(II) chromate | |
CAS RN |
13444-75-2 | |
| Record name | Mercury(II) chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(II) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



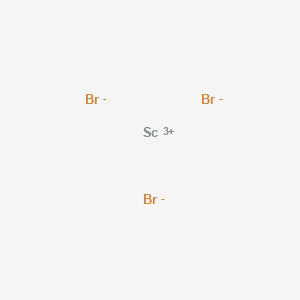
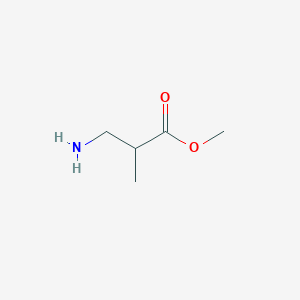
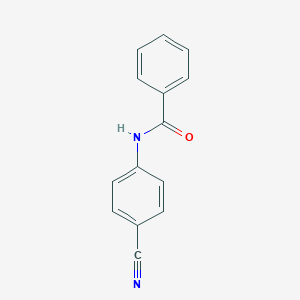
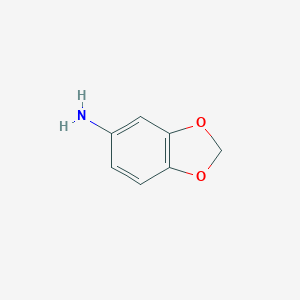
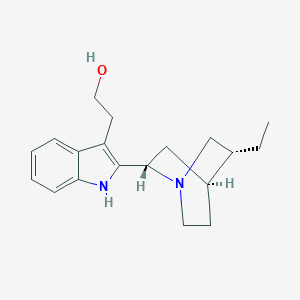
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
